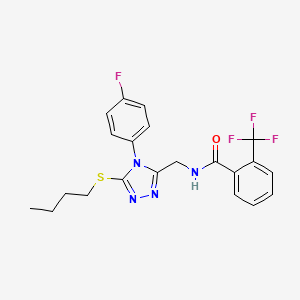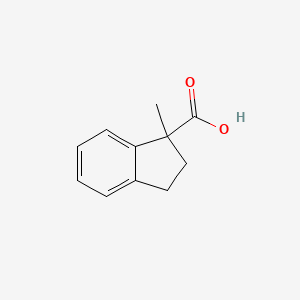![molecular formula C12H13ClN2OS B2780363 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide CAS No. 1311482-31-1](/img/structure/B2780363.png)
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CSEAA and falls under the category of sulfonamide derivatives.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide involves the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It also inhibits the activity of tubulin, which is a protein involved in cell division and growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide can induce apoptosis, which is a programmed cell death mechanism, in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide in lab experiments is its potential applications in cancer research. It has been found to possess potent anticancer properties and can inhibit the growth of several cancer cell lines. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide. One potential direction is the development of more potent and selective analogs of this compound. Another direction is the investigation of its potential applications in other fields, such as antifungal and antibacterial research. Additionally, studies can be conducted to investigate the potential of this compound as a drug delivery system for cancer therapy.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide involves the reaction of 4-chlorobenzenethiol with ethyl 2-chloroacetate in the presence of a base. This reaction leads to the formation of 2-(4-chlorophenylthio)ethyl acetate, which is further reacted with cyanomethyl magnesium bromide to form 2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide has been extensively studied for its potential applications in various fields. It has been found to possess antifungal, antibacterial, and anticancer properties. Studies have shown that this compound can inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer cells.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(cyanomethyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-15(8-7-14)12(16)9-17-11-5-3-10(13)4-6-11/h3-6H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXVCZUPEVFYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)CSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

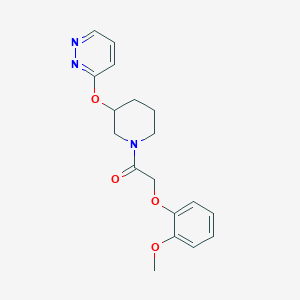

![N-(3,4-dichlorophenyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B2780284.png)
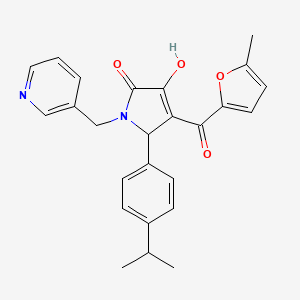

![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2780292.png)
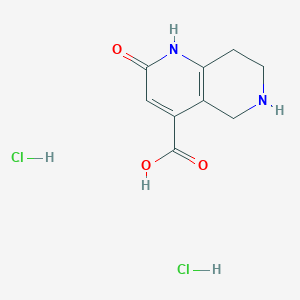
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)
